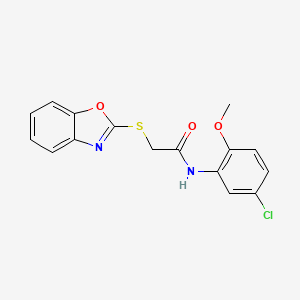

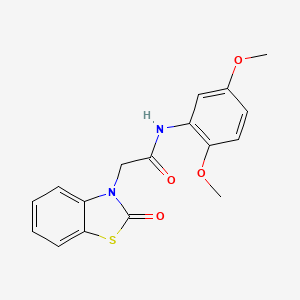

![molecular formula C24H28N6O B5542917 N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea and related compounds typically involves multi-step chemical processes, including the formation of urea derivatives through reactions between isocyanates and amines. For example, the synthesis of N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas involves a sequence from iminooxazolidines to oxazolidinones and then to the target ureas, demonstrating the complexity and specificity of synthesis routes in this chemical class (Bosc & Jarry, 1998).

Molecular Structure Analysis

Molecular structure analysis often includes spectroscopic studies and quantum chemical calculations to understand the substituent effect on complexation and molecular interactions. For instance, association studies of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have been conducted to investigate hydrogen bonding patterns and structural conformations using NMR spectroscopy and single-crystal X-ray diffraction (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea derivatives can include rearrangements, cyclizations, and interactions with various reagents leading to the formation of complex structures. For example, the base-catalyzed Lossen rearrangement has been applied to synthesize ureas from carboxylic acids in a single-pot, showcasing the versatility and reactivity of these compounds (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The solid-state structure determination, often through single-crystal X-ray diffraction, plays a vital role in understanding the compound's physical behavior and potential utility (Sun et al., 2022).

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Chemical Structure Studies

Research on urea derivatives, including those similar in structure to N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea, often focuses on their synthesis and chemical properties. For instance, studies have explored the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showcasing their potential in inhibiting in vivo angiogenesis and demonstrating DNA cleavage abilities, suggesting implications for anticancer research (Vinaya et al., 2017).

Biological Activities and Pharmacological Potential

The urea derivatives have been studied for their biological activities, including enzyme inhibition and anticancer activities. For example, research into urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediates has shown significant biological activity, including antimicrobial and antioxidant properties, and in silico molecular docking studies against aromatase (M. Chandrasekhar et al., 2018). This highlights the potential pharmacological applications of urea derivatives in treating various diseases.

Application in Supramolecular Chemistry

Research on urea derivatives also extends to supramolecular chemistry, where the strong dimerization capabilities of ureidopyrimidinones via quadruple hydrogen bonding have been observed, suggesting their use as building blocks for supramolecular assemblies (F. H. Beijer et al., 1998).

Anticancer and Antimicrobial Research

The exploration of urea derivatives for anticancer and antimicrobial applications is a significant area of study. For instance, the synthesis and investigation of unsymmetrical 1,3-disubstituted ureas have shown promising results in enzyme inhibition and anticancer investigations, further emphasizing the potential of urea derivatives in developing new therapeutic agents (Sana Mustafa et al., 2014).

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-17-8-4-5-9-21(17)28-24(31)27-20-12-10-19(11-13-20)26-23-25-18(2)16-22(29-23)30-14-6-3-7-15-30/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,25,26,29)(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZSHVJFTJKAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

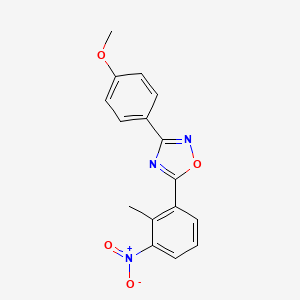

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

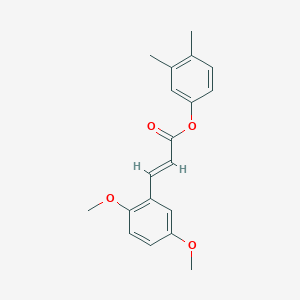

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

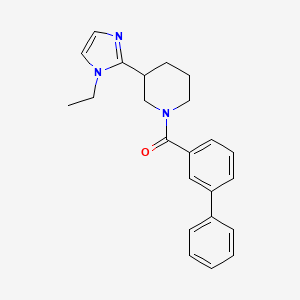

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)

![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)